

# Technical Guide: Biological Profile & Medicinal Utility of 4-Chloro-2-methylbenzamide[1]

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## Compound of Interest

Compound Name: 4-Chloro-2-methylbenzamide

CAS No.: 1117843-17-0

Cat. No.: B3033661

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CAS Registry Number: 13526-73-3 Molecular Formula: C<sub>8</sub>H<sub>8</sub>ClNO Molecular Weight: 169.61 g/mol [1][2]

## Executive Summary

**4-Chloro-2-methylbenzamide** is a halogenated aromatic amide serving as a critical privileged scaffold in medicinal chemistry.[1] While it possesses modest intrinsic biological activity as a standalone molecule, its primary value lies in its role as a pharmacophore fragment. It is extensively utilized to modulate lipophilicity, restrict conformational freedom via ortho-substitution, and block metabolic oxidation sites in drug candidates.

This guide analyzes its biological impact across three domains:

- **Melatonergic Activity:** As a bioisostere for the indole core in melatonin receptor agonists.
- **Vasopressin Antagonism:** As a structural analog and impurity standard in the "Vaptan" class of drugs (e.g., Tolvaptan).
- **Agrochemical Potency:** As a bioactive motif in phenoxy-type herbicides and fungicides.

## Structural & Pharmacophoric Analysis[3][4][5]

The biological utility of **4-Chloro-2-methylbenzamide** stems from two specific structural features that optimize ligand-target interactions:

## The Ortho-Methyl Effect (Conformational Lock)

The methyl group at the C2 position exerts steric pressure on the amide carbonyl. This forces the amide bond out of planarity with the benzene ring or locks it into a specific rotameric conformation. In drug design, this reduces the entropic penalty of binding to a receptor (e.g., GPCRs like

or

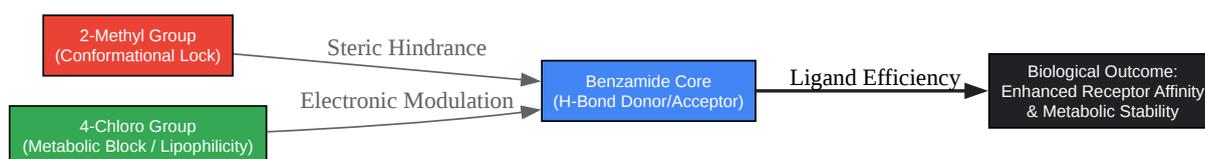
) by pre-organizing the molecule into a bioactive conformation.

## The Para-Chloro Substituent (Metabolic Blocking)

The chlorine atom at C4 serves two functions:

- **Lipophilicity Enhancement:** Increases logP, improving membrane permeability compared to the unsubstituted benzamide.
- **Metabolic Stability:** Blocks the C4 position from cytochrome P450-mediated hydroxylation, a common clearance pathway for benzamides.

## Pharmacophore Visualization (DOT)



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Figure 1: Pharmacophoric contributions of substituents on the benzamide scaffold.

## Biological Activity Profile

### Melatonin Receptor Agonism (MT<sub>1</sub>/MT<sub>2</sub>)

Research indicates that **4-Chloro-2-methylbenzamide** acts as a non-indolic bioisostere for melatonin.[1]

- Mechanism: The benzamide moiety mimics the acetamide side chain of melatonin, while the phenyl ring replaces the indole core. The 2-methyl group mimics the C3-substituent of the indole, aligning the molecule within the receptor pocket.[1]
- Potency: While the fragment itself has micromolar affinity, N-substituted derivatives (e.g., linking to cyclic amines) achieve nanomolar potency (nM).
- Significance: This scaffold allows for the development of "chronobiotics" (circadian rhythm regulators) with better oral bioavailability than melatonin.

## Vasopressin Receptor Modulation (V<sub>2</sub> Antagonists)

In the context of Tolvaptan (a selective V<sub>2</sub> receptor antagonist), the 2-methylbenzamide moiety is the "tail" of the drug.

- SAR Insight: Structure-Activity Relationship (SAR) studies have shown that introducing a chlorine at the 4-position of this tail (yielding the **4-chloro-2-methylbenzamide** motif) significantly alters binding affinity.[1]
- Impurity Management: **4-Chloro-2-methylbenzamide** is a critical Process Impurity monitored during Tolvaptan synthesis.[1] If the starting material (2-methylbenzoic acid) is contaminated with 4-chloro-2-methylbenzoic acid, this analog is formed.[1] It serves as a reference standard to validate the purity of the final API (Active Pharmaceutical Ingredient).

## Agrochemical Activity

The 4-chloro-2-methyl substitution pattern is biologically validated in agriculture.[1]

- Herbicidal: This motif is the core of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][3] While MCPA is an ether, the benzamide analog retains the steric and electronic properties required to interact with auxin receptors in plants, often showing weak auxin-mimetic activity.
- Fungicidal: Benzamides with this substitution pattern are often intermediates for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the amide bond disrupts fungal respiration.

## Experimental Protocols

### Protocol A: Synthesis of 4-Chloro-2-methylbenzamide

Context: Preparation of high-purity reference standard for biological assay.

Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">

, 3.0 eq), Ammonium Hydroxide ( , excess), Dichloromethane (DCM).

Step-by-Step Methodology:

- Activation: Dissolve 4-chloro-2-methylbenzoic acid (5.0 g) in anhydrous DCM (50 mL).
- Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops). Reflux for 2 hours until gas evolution ( , ) ceases.
- Evaporation: Remove solvent and excess under reduced pressure to yield the crude acid chloride.
- Amidation: Redissolve residue in DCM (30 mL) and cool to 0°C.
- Quenching: Slowly add the solution to concentrated aqueous (50 mL) with vigorous stirring. Caution: Exothermic reaction.
- Isolation: Stir for 1 hour. Filter the white precipitate. Wash with cold water ( mL) and hexane ( mL).
- Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

- Validation: Melting Point 158–161°C; purity >99% by HPLC.

## Protocol B: Melatonin Receptor Binding Assay ( )

Context: Determining the affinity (

) of benzamide derivatives.

System: CHO-K1 cells stably expressing human

receptors. Radioligand: 2-[

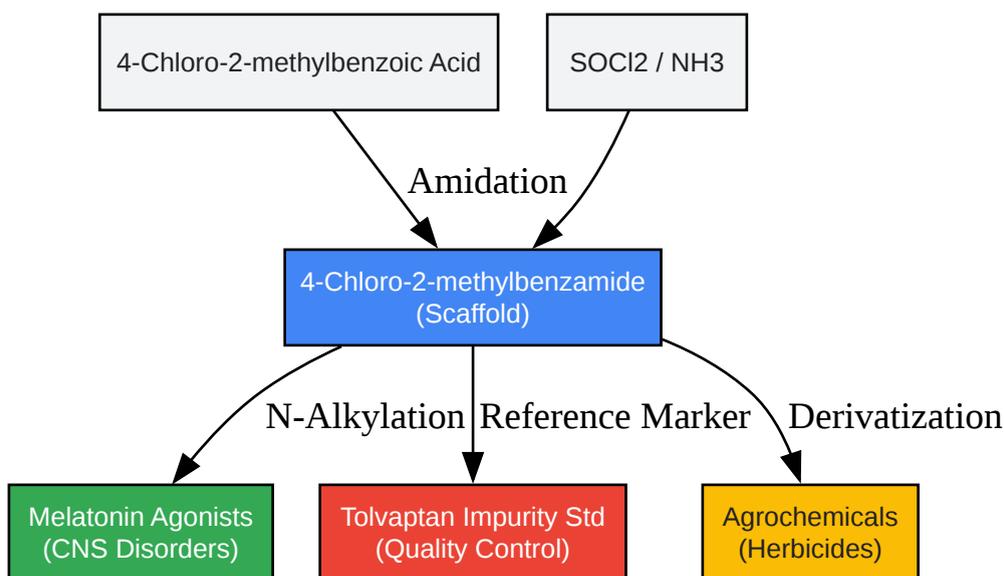
]iodomelatonin.

- Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 for 20 min. Resuspend pellet.
- Incubation: Mix membrane suspension (20 µg protein) with 0.05 nM [ ]iodomelatonin and varying concentrations ( to M) of **4-Chloro-2-methylbenzamide**.
- Equilibrium: Incubate at 37°C for 60 minutes.
- Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
- Quantification: Measure radioactivity via gamma counter.
- Analysis: Calculate using non-linear regression; convert to using the Cheng-Prusoff equation.

## Quantitative Data Summary

Property	Value	Relevance
LogP (Predicted)	2.15	Optimal for CNS penetration (Blood-Brain Barrier).[1]
Polar Surface Area	43.09 Å <sup>2</sup>	Indicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors	2	Critical for receptor pocket anchoring.[1]
H-Bond Acceptors	1	Carbonyl oxygen interacts with receptor serine/threonine residues.[1]
Melatonin (Est.)	> 1 µM	Weak binder as fragment; requires N-substitution for potency.

## Synthesis & Bioactivity Pathway (DOT)



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Figure 2: Synthesis workflow and downstream applications in drug discovery.

## Safety & Toxicology

- Hazard Classification: Irritant (Skin/Eye).

- Acute Toxicity: Oral

(Rat) estimated >500 mg/kg based on structural analogs.

- Metabolic Risks: Unlike anilines, the benzamide bond is relatively stable. However, high-dose exposure may lead to hydrolysis, releasing 4-chloro-2-methylbenzoic acid, which is a mild peroxisome proliferator in rodent models.[1]

## References

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## Sources

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